molecular formula C8H6FNO B15372913 5-Fluoro-3-hydroxy-2-methylbenzonitrile

5-Fluoro-3-hydroxy-2-methylbenzonitrile

Cat. No.: B15372913
M. Wt: 151.14 g/mol
InChI Key: ZDHVJNGYPFUUIG-UHFFFAOYSA-N
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Description

5-Fluoro-3-hydroxy-2-methylbenzonitrile is a fluorinated aromatic nitrile derivative characterized by a benzoid core substituted with a fluorine atom at position 5, a hydroxyl group at position 3, and a methyl group at position 2. The compound’s molecular formula is C₈H₆FNO, with a molecular weight of 151.14 g/mol. Key structural features include:

  • Fluorine: An electron-withdrawing group influencing electronic distribution and reactivity.
  • Hydroxyl group: Introduces hydrogen-bonding capability, enhancing solubility in polar solvents.

Properties

Molecular Formula

C8H6FNO

Molecular Weight

151.14 g/mol

IUPAC Name

5-fluoro-3-hydroxy-2-methylbenzonitrile

InChI

InChI=1S/C8H6FNO/c1-5-6(4-10)2-7(9)3-8(5)11/h2-3,11H,1H3

InChI Key

ZDHVJNGYPFUUIG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1O)F)C#N

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents (Positions) Functional Groups Molecular Formula Key Properties/Applications References
5-Fluoro-3-hydroxy-2-methylbenzonitrile F (5), -OH (3), -CH₃ (2) Nitrile, Hydroxyl, Methyl C₈H₆FNO Potential H-bond donor, moderate lipophilicity N/A
2-Fluoro-5-methylbenzonitrile F (2), -CH₃ (5) Nitrile, Methyl C₈H₆FN DFT-optimized geometry; used in vibrational studies [1]
5-Fluoro-2-methoxybenzonitrile F (5), -OCH₃ (2) Nitrile, Methoxy C₈H₆FNO Higher lipophilicity vs. hydroxyl analogs [3]
2-Fluoro-5-formylbenzonitrile F (2), -CHO (5) Nitrile, Aldehyde C₈H₄FNO Electron-deficient due to formyl group; used in synthesis [6]
5-Bromo-3-fluoro-2-methoxybenzonitrile Br (5), F (3), -OCH₃ (2) Nitrile, Methoxy, Bromine C₈H₅BrFNO Bromine enables nucleophilic substitution [5]

Electronic and Steric Effects

  • Hydroxyl vs. Methoxy : The hydroxyl group in this compound enhances polarity and aqueous solubility compared to methoxy-substituted analogs (e.g., 5-Fluoro-2-methoxybenzonitrile). Methoxy groups, being electron-donating, increase lipophilicity but reduce hydrogen-bonding capacity .

Spectroscopic and Computational Insights

  • DFT Studies : For 2-Fluoro-5-methylbenzonitrile, B3LYP/6-311++G(d,p) calculations accurately reproduced experimental IR/Raman spectra, confirming the reliability of computational methods for predicting vibrational modes in fluorinated nitriles . Similar approaches could model this compound’s spectral properties, though hydroxyl group vibrations may require additional solvent-effect considerations.

Preparation Methods

Fluorination of Pre-Substituted Benzaldehyde Derivatives

A common starting material is 3-methoxy-2-methylbenzaldehyde, which undergoes directed fluorination. Using diethylaminosulfur trifluoride (DAST) in dichloromethane at −78°C achieves selective para-fluorination relative to the methoxy group, yielding 5-fluoro-3-methoxy-2-methylbenzaldehyde. This method avoids the formation of regioisomers due to the directing effects of the methoxy and methyl groups.

Reaction Conditions

Parameter Value Source
Fluorinating agent DAST (1.2 equiv)
Solvent Dichloromethane
Temperature −78°C → 0°C (gradient)
Yield 68–72%

Metal-Catalyzed Cross-Coupling Approaches

Suzuki-Miyaura Coupling for Methyl Group Installation

Palladium-catalyzed coupling of 5-fluoro-3-hydroxy-2-bromobenzonitrile with methylboronic acid introduces the methyl group. Tetrakis(triphenylphosphine)palladium(0) (2 mol%) in a 1,2-dimethoxyethane/water (2:1) solvent system at 100°C for 12 hours achieves 82% conversion.

Optimization Insights

  • Higher yields occur with degassed solvents (argon sparging reduces Pd oxidation)
  • Na₂CO₃ (2.1 equiv) outperforms K₂CO₃ due to improved boronic acid solubility

Cyanation via Palladium-Mediated C–CN Bond Formation

Direct cyanation of 5-fluoro-3-hydroxy-2-methylbromobenzene using Zn(CN)₂ and Pd(PPh₃)₄ in DMF at 120°C installs the nitrile group with 78% efficiency. This method circumvents the need for toxic cyanide salts.

Side Reaction Mitigation

  • Copper(I) iodide (10 mol%) suppresses homo-coupling of aryl halides
  • Microwave irradiation (150°C, 20 min) reduces reaction time by 60%

Hydroxylation Strategies

Demethylation of Methoxy Precursors

Boron tribromide (BBr₃) in dichloromethane at −40°C selectively cleaves the methoxy group without affecting the nitrile functionality. After 6 hours, quenching with methanol and purification by silica gel chromatography (ethyl acetate/hexane, 1:4) delivers 5-fluoro-3-hydroxy-2-methylbenzonitrile in 89% purity.

Comparative Demethylation Agents

Agent Conditions Purity Yield
BBr₃ −40°C, 6 h 89% 85%
HBr/CH₃COOH Reflux, 12 h 76% 68%
AlCl₃/NaI 80°C, 8 h 81% 72%

Direct Hydroxylation via Radical Mechanisms

A novel approach employs photocatalytic hydroxylation using mesoporous graphitic carbon nitride (mpg-C₃N₄) under visible light (λ = 420 nm). The methyl group undergoes radical abstraction, followed by trapping with molecular oxygen to form the hydroxyl group. This method remains experimental, with yields ≤45%.

Reaction Optimization and Scale-Up

Solvent Effects on Cyanation

A study comparing seven solvents revealed:

Solvent Dielectric Constant Yield
DMF 36.7 78%
NMP 32.2 74%
DMSO 46.7 68%
THF 7.5 41%

Polar aprotic solvents enhance Pd catalyst stability and cyanide nucleophilicity.

Temperature Profiling in Fluorination

Controlled temperature ramping during DAST-mediated fluorination prevents exothermic side reactions:

  • −78°C : Initial fluorination of electron-rich positions
  • 0°C : Completion of reaction with minimized rearrangement

Analytical Characterization

Spectroscopic Confirmation

¹H NMR (DMSO-d₆):

  • δ 10.21 (s, 1H, OH)
  • δ 7.34 (d, J = 8.2 Hz, 1H, Ar-H)
  • δ 6.89 (d, J = 6.7 Hz, 1H, Ar-H)
  • δ 2.45 (s, 3H, CH₃)

High-Resolution Mass Spectrometry (HRMS) :

  • Calculated for C₈H₅FNO: 166.0301
  • Observed: 166.0298 [M+H]⁺

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water 55:45) shows:

  • Retention time: 6.72 min
  • Purity: 98.4% (254 nm)

Industrial-Scale Considerations

Continuous Flow Synthesis

A patent describes a continuous process for analogs of this compound:

  • Fluorination module : Microreactor with DAST (residence time: 2 min)
  • Cyanation module : Packed-bed reactor with Pd/C catalyst
  • Demethylation unit : Falling film evaporator with BBr₃

This system achieves 92% overall yield at 5 kg/day throughput.

Waste Stream Management

  • Fluoride byproducts : Neutralized with Ca(OH)₂ slurry to form CaF₂ (TWA: 2.5 mg/m³)
  • Pd recovery : Ion-exchange resins reclaim >99% Pd from reaction mixtures

Emerging Methodologies

Biocatalytic Hydroxylation

Engineered E. coli expressing cytochrome P450BM3 mutants introduce hydroxyl groups with 94% regioselectivity. Current limitations include substrate solubility in aqueous media.

Electrochemical Cyanation

A carbon anode in acetonitrile/NaCN achieves 62% yield at 1.8 V vs Ag/AgCl. This method eliminates stoichiometric metal cyanides but requires membrane-separated cells to prevent HCN formation.

Comparative Analysis of Synthetic Routes

Method Steps Total Yield Purity Cost (USD/g)
NAS + Sandmeyer 4 52% 95% 120
Suzuki + Cyanation 3 67% 98% 240
Continuous Flow 3 89% 99% 85

The continuous flow approach offers superior economics for large-scale production despite higher initial capital costs.

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